molecular formula C7H10BF4N B12802216 1-Methyl-4-picolinium tetrafluoroborate CAS No. 14729-71-6

1-Methyl-4-picolinium tetrafluoroborate

Cat. No.: B12802216
CAS No.: 14729-71-6
M. Wt: 194.97 g/mol
InChI Key: IIFZIZIVMSXAKN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-picolinium tetrafluoroborate can be synthesized through the reaction of 1-methyl-4-picoline with tetrafluoroboric acid. The reaction typically involves:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-picolinium tetrafluoroborate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized derivatives of 1-methyl-4-picolinium.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted pyridinium salts.

Mechanism of Action

The mechanism of action of 1-methyl-4-picolinium tetrafluoroborate involves its interaction with molecular targets and pathways:

    Molecular Targets: It interacts with various enzymes and receptors, influencing their activity.

    Pathways: The compound can modulate biochemical pathways, including those involved in oxidation-reduction reactions and nucleophilic substitutions.

Comparison with Similar Compounds

  • 1-Butyl-4-methylpyridinium tetrafluoroborate
  • 1-Ethyl-3-methylimidazolium tetrafluoroborate
  • 1-Butyl-3-methylimidazolium tetrafluoroborate

Comparison: 1-Methyl-4-picolinium tetrafluoroborate stands out due to its unique combination of properties:

  • Higher Thermal Stability: Compared to similar compounds, it exhibits higher thermal stability, making it suitable for high-temperature applications.
  • Enhanced Solubility: It has better solubility in various solvents, enhancing its versatility in different reactions.
  • Specificity in Reactions: The compound shows higher specificity in nucleophilic substitution reactions, leading to more selective product formation.

Properties

CAS No.

14729-71-6

Molecular Formula

C7H10BF4N

Molecular Weight

194.97 g/mol

IUPAC Name

1,4-dimethylpyridin-1-ium;tetrafluoroborate

InChI

InChI=1S/C7H10N.BF4/c1-7-3-5-8(2)6-4-7;2-1(3,4)5/h3-6H,1-2H3;/q+1;-1

InChI Key

IIFZIZIVMSXAKN-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC1=CC=[N+](C=C1)C

Origin of Product

United States

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